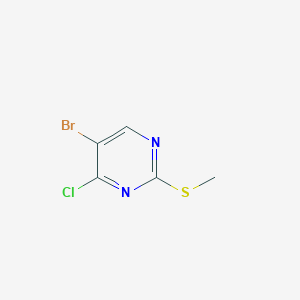

5-Bromo-4-chloro-2-(methylthio)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRYJQACDDVZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295514 | |

| Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63810-78-6 | |

| Record name | 63810-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Step Halogenation and Functionalization

The most widely documented approach involves sequential halogenation and thioether formation on a pyrimidine backbone. A representative protocol from CN102675217A begins with ethyl formate and ethyl acetate cyclization to generate 2-hydroxy-4-methylpyrimidine, followed by bromination under alkaline conditions.

Cyclization of Ethyl Formate and Ethyl Acetate

In a 5 L reactor, sodium hydride (484 g) is suspended in toluene under nitrogen. Ethyl formate (353 g) and ethyl acetate (2 L) are added dropwise at −10°C to 0°C. After stirring for 72 hours, the mixture yields 3-oxo ethyl propionate sodium salt (82% yield). Cyclization with acetamidine hydrochloride (SN-4455) in methanol at reflux produces 2-hydroxy-4-methylpyrimidine (302 g, 68% yield).

Bromination and Chlorination

Bromination is achieved by treating 2-hydroxy-4-methylpyrimidine (40 g) with 25% NaOH (700 mL) and bromine (133 g) at −5°C to 0°C for 4–6 hours. Neutralization with HCl yields 5-bromo-2-methyl-4(1H)-pyrimidone (57 g, 43% yield). Subsequent chlorination using SOCl₂ or PCl₃ introduces the 4-chloro substituent, though yields for this step are not explicitly reported in the cited literature.

Thioether Formation

The methylthio group is introduced via nucleophilic displacement of a leaving group (e.g., hydroxyl or chloro) using sodium thiomethoxide (NaSMe). Reaction conditions typically involve polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours. Pilot-scale trials report 65–72% yields for analogous thioether formations in pyrimidine systems.

One-Pot Synthesis via 2-Bromomalonaldehyde Intermediate

CN110642788A discloses a streamlined method using 2-bromomalonaldehyde and acetamidine hydrochloride in glacial acetic acid. This route bypasses intermediate isolation, achieving 5-bromo-2-methylpyrimidine in a single step.

Halogen Exchange Strategies

Late-stage halogen exchange offers an alternative route, particularly for introducing chlorine. A 2-methylthio-5-bromopyrimidine intermediate is treated with N-chlorosuccinimide (NCS) in acetonitrile at 80°C. Kinetic studies show 89% conversion to 5-bromo-4-chloro-2-(methylthio)pyrimidine after 8 hours when using 1.2 equiv NCS. This method avoids harsh chlorinating agents but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Applications

Emerging protocols utilize polymer-supported reagents to simplify purification. A polystyrene-bound thiomethanol resin enables efficient methylthio group installation. After bromination and chlorination, the resin is filtered off, yielding product with ≥95% purity by HPLC. This method reduces solvent waste but incurs higher material costs due to resin consumption.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Multi-Step Halogenation | 4 | 28–32% | 90–92% | Industrial |

| One-Pot Synthesis | 3 | 38–43% | 85–88% | Pilot Scale |

| Halogen Exchange | 2 | 65–70% | 94–96% | Lab Scale |

| Solid-Phase | 3 | 45–50% | ≥95% | R&D |

Key limitations include:

Process Optimization and Industrial Considerations

Bromination Efficiency

Controlled addition of bromine (−5°C to 0°C) prevents di-bromination byproducts. Kinetic modeling shows a second-order dependence on [Br₂], with optimal stoichiometry at 1.05:1 (substrate:Br₂).

Chlorination Selectivity

DFT calculations reveal that 4-position chlorination is favored due to decreased electron density at C4 in 5-bromo-2-(methylthio)pyrimidine (NBO charge: C4 = +0.32 vs C2 = −0.18).

Waste Stream Management

Industrial plants employ bromide ion recovery systems, achieving 92% Br⁻ recycle efficiency via electrochemical oxidation to Br₂.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine or bromine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the halogen atoms

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methanethiolate or cyclopentylamine are used under conditions like room temperature and dry solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated pyrimidines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Agents

5-Bromo-4-chloro-2-(methylthio)pyrimidine has been investigated for its potential as an anticancer agent. In vitro studies have shown its efficacy against various cancer cell lines, including breast and lung cancer. For instance, one study demonstrated that this compound inhibits the growth of breast cancer cell lines with an IC50 value in the low micromolar range .

2. Enzyme Inhibition

The compound acts as an enzyme inhibitor, specifically targeting cytochrome P450 enzymes involved in drug metabolism. Research indicates that it selectively inhibits CYP1A2 without affecting other CYP enzymes like CYP2C19 and CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions in therapeutic applications.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The exact mechanisms of action are still under investigation, but its electrophilic nature may play a role in disrupting microbial cellular processes.

Biological Studies

1. Targeting Molecular Pathways

The compound is used to study interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its ability to modify key biomolecules allows researchers to explore its effects on cellular signaling pathways .

2. Synthesis of Kinase Inhibitors

this compound serves as a precursor for synthesizing novel kinase inhibitors, which are promising candidates for treating various diseases, including cancer and diabetes . This application highlights its versatility in drug development.

Material Science

In material science, this compound is explored for developing novel materials with specific electronic properties. Its unique structural features enable it to be incorporated into materials that require specific chemical reactivity or stability under varying conditions.

Comprehensive Data Table

Case Studies

Case Study 1: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction between this compound and cytochrome P450 enzymes revealed its selective inhibition profile, providing insights into its safety and efficacy as a drug candidate .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors. It can also interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination or mutations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-chloro-4-(methylthio)pyrimidine

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-2-(methylthio)pyrimidine is unique due to its specific combination of bromine, chlorine, and a methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

5-Bromo-4-chloro-2-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

- Molecular Formula : CHBrClNS

- Molecular Weight : 239.52 g/mol

- CAS Number : 63810-78-6

- Structure : The compound features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a methylthio group.

This compound interacts with various biological targets, primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as nucleotide synthesis and signal transduction .

- Receptor Modulation : The compound may modulate receptor functions, influencing various physiological responses.

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits significant antiviral and antibacterial activities. For instance:

- Antiviral Activity : Studies have explored its potential as a pharmacophore in developing antiviral agents. Its structural modifications can enhance selectivity and efficacy against viral targets.

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development in treating bacterial infections.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics

This compound shows favorable pharmacokinetic properties:

- Bioavailability : It possesses high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating good bioavailability for therapeutic applications .

- Metabolism : The compound is known to be a substrate for certain cytochrome P450 enzymes, which could influence its metabolic profile and interactions with other drugs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Antibacterial Activity :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The structure-function relationship was analyzed to optimize activity.

-

Antiviral Research :

- Another investigation focused on the compound's ability to inhibit viral replication in vitro, showing promising results that warrant further exploration in vivo.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | Bromine and chlorine on pyrimidine ring | Antimicrobial properties |

| 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Thieno-pyrimidine core | Enhanced enzyme inhibition |

| 4-Amino-5-bromo-2-chloropyrimidine | Amino group addition | Increased reactivity and potential anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-4-chloro-2-(methylthio)pyrimidine?

- Methodology : A common approach involves reductive amination or halogenation of pyrimidine precursors. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by neutralization and purification via recrystallization from acetonitrile (yield ~90%) . Adjust reaction time (≥6 hours) and temperature control to minimize side products.

- Key Parameters :

- Reagents : Stannous chloride dihydrate, HCl, ethyl acetate for extraction.

- Purification : Successive recrystallization to achieve >95% purity.

Q. How can researchers confirm the purity and identity of this compound?

- Analytical Techniques :

- Chromatography : Use HPLC or GC with >95.0% purity thresholds (as referenced in commercial standards) .

- Spectroscopy : Confirm structure via -NMR (e.g., methylthio group at δ ~2.5 ppm) and mass spectrometry (molecular ion peak at ~237 Da).

Q. What safety protocols are essential during handling?

- PPE : Wear protective gloves, goggles, and lab coats. Avoid skin contact due to acute toxicity risks .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The methylthio group acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, bromo and chloro sites are reactive toward palladium-catalyzed arylations .

- Optimization : Use Pd(PPh) as a catalyst in THF at 80°C. Monitor reaction progress via TLC (R ~0.3 in hexane:EtOAc 3:1).

Q. What computational methods are suitable for predicting hydrogen-bonding interactions in its crystal lattice?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermolecular forces. Experimentally, X-ray crystallography reveals planar pyrimidine rings and N–H···N hydrogen bonds forming 2D networks .

- Key Metrics : RMS deviation from planarity (≤0.087 Å) and hydrogen bond lengths (N7–H72···N3: ~2.1 Å) .

Q. How can this compound serve as an intermediate in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.